Structural Differentiation: Quinolin-8-yl Urea vs. Common Aryl Substituents in Triazolopyridazine c-Met Inhibitors
IMPORTANT DISCLAIMER: No primary research articles, patents, or authoritative databases were identified that provide quantitative IC50, Kd, or cellular activity data for CAS 2034231-16-6 specifically. The following evidence is based on structural class-level inference from related triazolopyridazine c-Met inhibitors. The triazolopyridazine c-Met inhibitor patent literature consistently indicates that the nature of the substituent attached to the pyrrolidine nitrogen is a major determinant of kinase potency and selectivity [1]. In a 2024 study of triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 inhibitors, compound 4g (bearing a different substitution pattern) showed IC50 values of 0.163 ± 0.01 µM against c-Met and 0.283 ± 0.01 µM against Pim-1 [2]. CAS 2034231-16-6 features a quinolin-8-yl urea substituent at the pyrrolidine 3-position. The quinoline moiety is absent from the compounds explicitly characterized in the 2024 study (which used substituted phenyl, thienyl, and pyridyl groups), suggesting that CAS 2034231-16-6 may present a distinct selectivity profile versus c-Met, Pim-1, and potentially other kinases [2]. However, no direct head-to-head comparison data exist for CAS 2034231-16-6 against any named comparator.
| Evidence Dimension | Structural differentiation at pyrrolidine N-substituent |
|---|---|
| Target Compound Data | Quinolin-8-yl urea substituent at pyrrolidine 3-position; MW 374.41; C19H18N8O |
| Comparator Or Baseline | Compound 4g (2024 RSC Advances): substituted phenyl-bearing triazolopyridazine; c-Met IC50 = 0.163 ± 0.01 µM; Pim-1 IC50 = 0.283 ± 0.01 µM [2] |
| Quantified Difference | No direct quantitative comparison available. Structural divergence: quinolin-8-yl urea (target) vs. substituted phenyl (comparator 4g). |
| Conditions | Comparator 4g data from in vitro enzymatic assays (c-Met and Pim-1) [2]. No assay data are publicly available for the target compound. |
Why This Matters
The quinolin-8-yl urea substituent represents a structurally distinct chemotype within the triazolopyridazine c-Met inhibitor class; its unique hydrogen-bonding and steric features may confer a selectivity profile that cannot be extrapolated from simpler aryl-substituted analogs, necessitating empirical evaluation for any application requiring specific kinase inhibition.
- [1] US Patent Application US20130324526A1. [1,2,4] triazolo [4,3-b] pyridazine compounds as inhibitors of the c-met tyrosine kinase. Filed 2012-02-08. Available at: https://patents.google.com/patent/US20130324526A1/en View Source
- [2] Zhao, Y., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14, 29648-29660. Available at: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra04280a View Source
